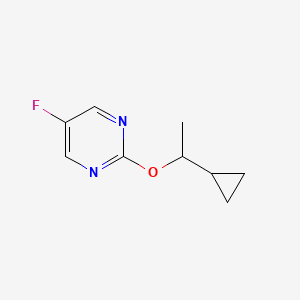
2-(1-Cyclopropylethoxy)-5-fluoropyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Cyclopropylethoxy)-5-fluoropyrimidine is a chemical compound that has garnered attention due to its unique structure and potential applications in various fields. This compound features a cyclopropyl group attached to an ethoxy group, which is further connected to a fluoropyrimidine ring. The presence of the fluorine atom and the cyclopropyl group imparts distinct chemical properties to the molecule, making it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Cyclopropylethoxy)-5-fluoropyrimidine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-fluoropyrimidine with 1-cyclopropylethanol in the presence of a suitable base, such as sodium hydride or potassium carbonate, to form the desired product. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Cyclopropylethoxy)-5-fluoropyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced using common reagents like hydrogen peroxide or sodium borohydride, respectively.
Cycloaddition Reactions: The cyclopropyl group can participate in cycloaddition reactions, forming larger ring structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or methanol, and bases like sodium hydroxide.
Oxidation: Hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or ether.
Major Products Formed
Substitution: Formation of substituted pyrimidine derivatives.
Oxidation: Formation of oxidized products such as alcohols or ketones.
Reduction: Formation of reduced products like alcohols or alkanes.
Aplicaciones Científicas De Investigación
2-(1-Cyclopropylethoxy)-5-fluoropyrimidine has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(1-Cyclopropylethoxy)-5-fluoropyrimidine involves its interaction with specific molecular targets. The fluorine atom and the cyclopropyl group contribute to the compound’s binding affinity and specificity towards enzymes or receptors. The compound can inhibit or activate certain biochemical pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(1-Cyclopropylethoxy)-5-fluoropyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-(1-Cyclopropylethoxy)-4-fluoropyrimidine: Similar structure but with the fluorine atom at a different position on the pyrimidine ring.
Uniqueness
2-(1-Cyclopropylethoxy)-5-fluoropyrimidine is unique due to the specific positioning of the fluorine atom and the cyclopropyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Propiedades
IUPAC Name |
2-(1-cyclopropylethoxy)-5-fluoropyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O/c1-6(7-2-3-7)13-9-11-4-8(10)5-12-9/h4-7H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYYFGKYXDMJLDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)OC2=NC=C(C=N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
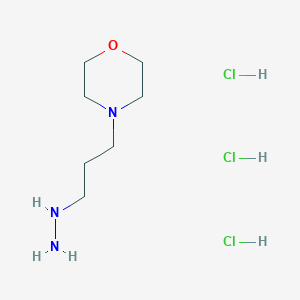
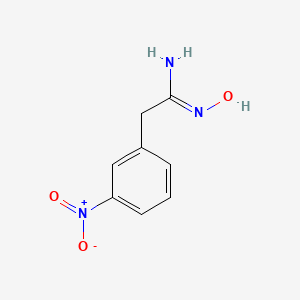
![1,3-Dimethyl-8-(3-prop-2-enyloxyphenyl)-1,3,5-trihydroimidazolidino[1,2-h]puri ne-2,4-dione](/img/structure/B2481451.png)
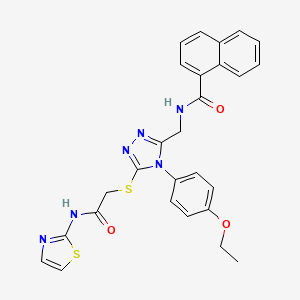
![1-Benzothiophen-2-yl-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]methanone](/img/new.no-structure.jpg)
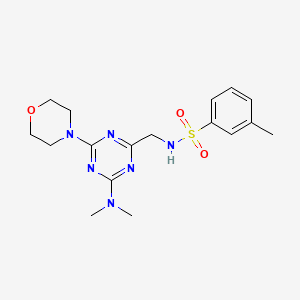
![5-bromo-2-({1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2481456.png)
![N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethane-1-sulfonamide](/img/structure/B2481457.png)
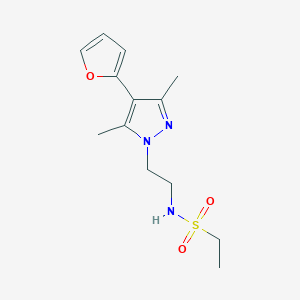
![6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-(4-fluorophenoxy)acetate](/img/structure/B2481462.png)
![(4-(3-((5,5-Dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)-4-methylbenzoyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2481463.png)
![1-[(2-Methylpropan-2-yl)oxycarbonylamino]adamantane-2-carboxylic acid](/img/structure/B2481464.png)
![2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2481466.png)
![N-[3-(dimethylamino)propyl]-N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide](/img/structure/B2481468.png)
